Scientific Field: Combustion Chemistry
Methods of Application: The kinetic reaction mechanism for iso-cetane was built using the same 25 reaction types and associated rate expressions as first introduced by Curran et al. The model includes both low and high temperature chemical kinetic pathways so that predictions can be made in the negative temperature coefficient region, important for low temperature combustion.
Scientific Field: Environmental Science
Application Summary: 2,2,4,4,6,8,8-Heptamethylnonane was used to study the effects of loading and aging pyrene in soils .
2,2,4,4,6,8,8-Heptamethylnonane, commonly known as iso-cetane, is a highly branched alkane with the molecular formula . It is recognized for its significant role in combustion chemistry, particularly as a reference compound for determining the cetane number of diesel fuels. The cetane number is a measure of the ignition quality of diesel fuel; iso-cetane has a cetane number of 15, making it a crucial standard in evaluating fuel performance in diesel engines .
Iso-cetane's structure features multiple methyl groups attached to a nonane backbone, which contributes to its physical properties. It is a colorless liquid at room temperature with a boiling point of approximately 513.2 K (240 °C) and is characterized by its high stability and low reactivity under normal conditions .
HMN itself is not known to have a specific mechanism of action in biological systems.
Iso-cetane primarily undergoes combustion reactions due to its saturated hydrocarbon nature. The combustion of iso-cetane requires oxygen and typically occurs at high temperatures, producing carbon dioxide and water as major products. Additionally, iso-cetane can participate in halogenation reactions under specific conditions, leading to the formation of halogenated derivatives .
While iso-cetane is primarily studied for its combustion properties, it has also been investigated for its biochemical interactions. Research indicates that it influences cell surface hydrophobicity and cellular processes in certain microorganisms. For example, studies have shown that iso-cetane can affect the cellular metabolism and gene expression of bacteria such as Pseudomonas aeruginosa and Pseudomonas putida, particularly in the context of hydrocarbon degradation .
The synthesis of 2,2,4,4,6,8,8-heptamethylnonane can be achieved through several methods:
Iso-cetane serves multiple applications beyond its role as a cetane number reference:
Studies on iso-cetane's interactions focus on its combustion behavior and biological effects. The kinetic mechanisms involved in its oxidation have been extensively modeled and validated against experimental data from shock tube experiments. These studies help understand how iso-cetane behaves under various temperature and pressure conditions during combustion .
In biological contexts, iso-cetane has been shown to interact with microbial cells by altering their surface properties and metabolic pathways, influencing their ability to degrade hydrocarbons effectively.
Iso-cetane belongs to a class of branched alkanes that share similar structural characteristics but differ in their physical and chemical properties. Here are some compounds that can be compared:
Compound Name | Molecular Formula | Cetane Number | Unique Characteristics |
---|---|---|---|
Iso-octane | 100 | High octane rating; used as a standard for gasoline | |
Pentadecane | 10 | Straight-chain alkane; lower cetane rating than iso-cetane | |
2-Methylpentadecane | 20 | Similar structure; higher cetane number than iso-cetane | |
1-Methylnaphthalene | 0 | Historically used but replaced due to instability |
Iso-cetane's unique branching pattern results in lower reactivity compared to straight-chain alkanes while providing an essential reference point for diesel fuel performance assessment. Its specific cetane number makes it invaluable for standardization in fuel testing .
The synthesis of 2,2,4,4,6,8,8-heptamethylnonane through Friedel-Crafts alkylation represents a fundamental approach to constructing highly branched alkane structures [9] [10]. This electrophilic aromatic substitution reaction involves the formation of carbocation intermediates that can undergo subsequent rearrangements to yield the desired branched framework [9]. The mechanism proceeds through Lewis acid activation of alkyl halides, generating carbocation electrophiles that attack aromatic substrates [10].
For branched alkane synthesis, the Friedel-Crafts alkylation strategy requires careful consideration of carbocation stability and rearrangement patterns [11] [13]. The formation of tertiary carbocations is particularly favorable due to their enhanced stability compared to primary or secondary counterparts [12]. However, this stability advantage must be balanced against the tendency for carbocation rearrangements, which can lead to undesired isomeric products [13].
The catalytic system typically employs aluminum chloride as the Lewis acid catalyst, though other metal halides such as ferric chloride and boron trifluoride have demonstrated effectiveness [10]. The reaction conditions generally require anhydrous environments and moderate temperatures to prevent catalyst deactivation and minimize side reactions [11]. The choice of solvent significantly influences reaction outcomes, with non-polar solvents such as dichloromethane and chloroform providing optimal conditions for carbocation formation and stabilization [10].
Catalyst System | Temperature Range (°C) | Solvent | Typical Yield (%) |
---|---|---|---|
Aluminum Chloride | 0-25 | Dichloromethane | 65-80 |
Ferric Chloride | 25-50 | Chloroform | 55-70 |
Boron Trifluoride | -10-15 | Nitrobenzene | 70-85 |
The synthesis pathway for heptamethylnonane involves sequential alkylation steps targeting specific carbon positions [2] [3]. The initial alkylation establishes the nonane backbone, followed by systematic introduction of methyl substituents at positions 2, 4, 6, and 8 [1] [2]. The reaction selectivity is governed by steric hindrance and electronic effects, with tertiary carbon centers exhibiting enhanced reactivity toward electrophilic attack [11].
The incorporation of tert-butyl groups into the heptamethylnonane structure represents a critical synthetic challenge requiring specialized methodologies [12] [14]. Tert-butyl group addition can be achieved through several complementary approaches, including direct alkylation with tert-butyl halides and carbocation-mediated rearrangements [12].
The most effective strategy involves the use of tert-butyl chloride in the presence of strong Lewis acids [12]. The reaction mechanism proceeds through formation of the tert-butyl carbocation, which exhibits exceptional stability due to hyperconjugation effects from the three methyl substituents [14]. This stability enables selective attack at specific carbon centers within the developing alkane framework.
Alternative approaches utilize tert-butyl alcohol under acidic conditions to generate the corresponding carbocation through protonation and subsequent water elimination [12]. This methodology offers advantages in terms of atom economy and reduced halide waste generation. The reaction conditions typically require elevated temperatures and strong acid catalysts such as sulfuric acid or phosphoric acid [36].
Reagent | Reaction Conditions | Temperature (°C) | Conversion (%) |
---|---|---|---|
tert-Butyl Chloride + AlCl₃ | Anhydrous DCM | 0-10 | 85-92 |
tert-Butyl Alcohol + H₂SO₄ | Neat conditions | 80-100 | 75-85 |
tert-Butyl Bromide + FeCl₃ | CHCl₃ solvent | 25-40 | 80-88 |
The regioselectivity of tert-butyl group addition is influenced by steric and electronic factors [14]. Primary and secondary carbon centers exhibit different reactivity patterns, with tertiary positions showing enhanced susceptibility to electrophilic attack [30]. The reaction proceeds through a step-wise mechanism involving initial carbocation formation followed by nucleophilic attack by the alkane substrate [12].
Optimization of tert-butyl group addition requires precise control of reaction stoichiometry to prevent over-alkylation and formation of undesired side products [31]. The use of substoichiometric amounts of Lewis acid catalyst can enhance selectivity by minimizing competing reactions [30]. Temperature control is particularly critical, as elevated temperatures can promote carbocation rearrangements leading to isomeric mixtures [31].
Achieving high purity levels of 2,2,4,4,6,8,8-heptamethylnonane through fractional distillation requires systematic optimization of column parameters and operating conditions [16] [17]. The compound exhibits a boiling point of 240°C at atmospheric pressure, necessitating careful design of the distillation apparatus to achieve effective separation from isomeric impurities [3] [5].
The fractional distillation process relies on differences in boiling points between the target compound and its structural isomers [16]. Since many branched alkane isomers possess similar physical properties, the separation efficiency depends critically on column design parameters including theoretical plate number, reflux ratio, and column diameter [44] [45].
Optimization studies have demonstrated that high-efficiency columns with 50-80 theoretical plates provide adequate resolution for achieving 98% purity [44]. The reflux ratio represents a critical operating parameter, with values between 3:1 and 5:1 yielding optimal separation performance [45]. Higher reflux ratios improve separation efficiency but increase energy consumption and processing time [44].
Column Parameter | Optimal Range | Purity Achieved (%) |
---|---|---|
Theoretical Plates | 50-80 | 96-98 |
Reflux Ratio | 3:1 to 5:1 | 97-99 |
Column Diameter | 25-50 mm | 95-98 |
Operating Pressure | 760-800 mmHg | 96-98 |
Temperature programming represents an essential aspect of fractional distillation optimization [17]. Gradual temperature increases enable improved separation of closely boiling components while minimizing thermal degradation [19]. The initial temperature should be set approximately 20-30°C below the target compound boiling point, with heating rates of 2-5°C per minute providing optimal results [17].
The column packing material significantly influences separation efficiency [16]. Structured packings such as wire mesh and ceramic rings offer high surface area and low pressure drop characteristics [44]. Random packings including glass beads and metal turnings provide alternative options with different performance characteristics [45].
Quality control during distillation involves continuous monitoring of distillate composition through gas chromatographic analysis [47] [50]. Real-time composition data enables dynamic adjustment of operating parameters to maintain optimal separation performance [49]. Temperature and pressure monitoring provides additional process control capabilities for ensuring consistent product quality [44].
The chromatographic separation of isomeric byproducts from 2,2,4,4,6,8,8-heptamethylnonane synthesis presents significant analytical and preparative challenges due to the structural similarities between different branched alkane isomers [18] [20]. Gas chromatographic methods provide the most effective approach for resolving these closely related compounds [22] [23].
Capillary gas chromatography using high-efficiency columns enables baseline separation of most positional isomers [23] [27]. The separation mechanism relies on differential partitioning between the stationary phase and gas phase, with retention times governed by molecular shape and branching patterns [22]. Columns with 200-300 meters length and 0.25 millimeter internal diameter provide adequate resolution for analytical purposes [23].
The choice of stationary phase critically influences separation selectivity [23] [24]. Non-polar phases such as squalane and Apiezon exhibit limited selectivity for branched alkane isomers [23]. Polar stationary phases including polyethylene glycol and liquid crystalline materials demonstrate enhanced selectivity due to specific molecular interactions [23] [25].
Stationary Phase | Column Length (m) | Selectivity Factor | Resolution |
---|---|---|---|
Squalane | 200 | 1.02-1.08 | 0.8-1.2 |
Polyethylene Glycol | 300 | 1.15-1.25 | 1.5-2.1 |
Liquid Crystal OBO | 250 | 1.20-1.35 | 1.8-2.5 |
Carbowax-20M | 300 | 1.10-1.20 | 1.2-1.8 |
Temperature programming strategies enhance separation efficiency by optimizing retention time differences between isomeric compounds [22] [27]. Initial temperatures of 80-100°C followed by programmed heating at 2-4°C per minute provide optimal resolution [23]. The final temperature should not exceed 200°C to prevent thermal degradation of the column stationary phase [22].
Preparative chromatographic separation employs larger scale columns with increased sample loading capacity [18] [48]. Flash chromatography using silica gel stationary phases enables gram-scale purification of isomeric mixtures [48] [51]. The mobile phase composition requires optimization to achieve adequate separation while maintaining reasonable elution times [48].
Separation Method | Scale | Purity Achieved (%) | Recovery (%) |
---|---|---|---|
Analytical GC | mg | 99.5+ | 95-98 |
Preparative GC | 10-100 mg | 98-99 | 85-92 |
Flash Chromatography | 1-10 g | 96-98 | 80-90 |
Column Chromatography | 10-100 g | 95-97 | 75-85 |
The detection and quantification of separated isomers utilizes flame ionization detection for gas chromatographic methods [47] [50]. This detection technique provides excellent sensitivity and linear response over wide concentration ranges [22]. Mass spectrometric detection offers additional structural confirmation capabilities through fragmentation pattern analysis [24].
Nuclear magnetic resonance spectroscopy serves as a powerful analytical tool for the comprehensive structural characterization of 2,2,4,4,6,8,8-heptamethylnonane [1] [2]. This highly branched alkane with molecular formula C₁₆H₃₄ presents unique spectroscopic features due to its extensive methyl substitution pattern and quaternary carbon centers [3] [4].
The ¹H Nuclear Magnetic Resonance spectrum of 2,2,4,4,6,8,8-heptamethylnonane exhibits characteristic splitting patterns that reflect the molecular connectivity and symmetry [2] [5]. The compound contains multiple methyl groups in different chemical environments, resulting in distinct resonance signals with varying multiplicities [6] [7].
Primary Methyl Group Resonances
The terminal methyl groups attached to quaternary carbons at positions 2, 4, 6, and 8 appear as singlets in the ¹H Nuclear Magnetic Resonance spectrum [5] [8]. These methyl protons resonate in the aliphatic region between 0.8-1.2 parts per million, characteristic of saturated alkyl environments [9] [10]. Due to the quaternary nature of the carbon centers to which they are attached, these methyl groups do not exhibit coupling with adjacent protons, resulting in sharp singlet patterns [7].
Secondary Methyl Group Environments
The methyl group at position 5 on the central tertiary carbon experiences a different magnetic environment and exhibits a doublet splitting pattern due to coupling with the adjacent methine proton [5] [6]. This coupling follows the n+1 rule, where the methyl protons couple with one neighboring proton, producing a doublet with a typical coupling constant of 6-7 Hertz [8].
Methylene Proton Patterns
The methylene protons at positions 3 and 7 appear as multiplets due to their coupling with both the adjacent methine proton and the diastereotopic nature of the protons within each methylene group [6] [7]. These protons resonate slightly downfield compared to the methyl groups, typically appearing between 1.0-1.5 parts per million [9].
Chemical Shift Assignments
The extensive branching in 2,2,4,4,6,8,8-heptamethylnonane creates multiple distinct proton environments [11]. The highly substituted nature of the molecule results in overlapping signals in the aliphatic region, requiring high-resolution Nuclear Magnetic Resonance spectroscopy for complete assignment [12]. Integration ratios provide crucial information for distinguishing between the various methyl and methylene environments within the molecule [5].
The ¹³C Nuclear Magnetic Resonance spectrum of 2,2,4,4,6,8,8-heptamethylnonane provides definitive evidence for branching points and carbon connectivity patterns [13] [14]. The extensive methyl substitution creates multiple carbon environments with characteristic chemical shifts that enable precise structural assignment [15] [16].
Quaternary Carbon Identification
The quaternary carbons at positions 2, 4, 6, and 8 appear in the ¹³C Nuclear Magnetic Resonance spectrum between 30-40 parts per million [15] [17]. These signals are diagnostic for highly substituted carbon centers bearing only carbon substituents [18]. The chemical shifts of these quaternary carbons are influenced by the steric crowding and branching effects, appearing slightly downfield compared to primary or secondary carbons [14].
Tertiary Carbon Characterization
The tertiary carbon at position 5 resonates in the range of 25-35 parts per million [15] [16]. This carbon center, bearing three carbon substituents and one hydrogen, exhibits a characteristic chemical shift that distinguishes it from other carbon types in the molecule [17]. The tertiary nature is confirmed by the presence of an attached proton, which can be verified through attached proton test or distortionless enhancement by polarization transfer experiments [18].
Primary Carbon Assignments
The methyl carbons attached to quaternary centers exhibit chemical shifts in the range of 15-25 parts per million [15] [14]. These primary carbons are readily identified by their upfield chemical shifts and can be distinguished from secondary carbons through multiplicity editing techniques [16]. The methyl carbon at position 5 may exhibit a slightly different chemical shift due to its attachment to a tertiary rather than quaternary carbon [17].
Secondary Carbon Analysis
The methylene carbons at positions 3 and 7 resonate between 20-30 parts per million [15] [16]. These secondary carbons provide important connectivity information, linking the highly branched segments of the molecule [14]. The chemical shifts reflect the influence of adjacent quaternary and tertiary carbons, which affect the electronic environment through both inductive and steric effects [18].
Symmetry Considerations
The molecular symmetry of 2,2,4,4,6,8,8-heptamethylnonane results in equivalent carbon environments that produce fewer signals than the total number of carbons [19] . Careful analysis of signal multiplicities and chemical shift patterns enables identification of equivalent carbons and confirmation of the proposed molecular structure [14].
Fourier-Transform Infrared spectroscopy provides comprehensive vibrational information for 2,2,4,4,6,8,8-heptamethylnonane, with particular emphasis on the carbon-hydrogen stretching modes that characterize the extensive alkyl substitution [21] [22]. The spectrum exhibits characteristic absorption bands typical of saturated hydrocarbons with extensive methyl branching [23] [24].
Asymmetric Carbon-Hydrogen Stretching Vibrations
The asymmetric carbon-hydrogen stretching modes appear as strong absorptions between 2950-2970 wavenumbers [22] [25]. These bands arise from the in-phase stretching of carbon-hydrogen bonds in methyl groups, with the high intensity reflecting the abundance of methyl substituents in 2,2,4,4,6,8,8-heptamethylnonane [23] [24]. The precise frequency depends on the hybridization state and local electronic environment of the carbon atoms [26].
Symmetric Carbon-Hydrogen Stretching Modes
Symmetric carbon-hydrogen stretching vibrations occur at lower frequencies, typically between 2850-2880 wavenumbers [22] [24]. These absorptions correspond to the symmetric stretching of carbon-hydrogen bonds within methyl groups and contribute to the characteristic alkane spectrum envelope [25]. The intensity ratio between asymmetric and symmetric stretching modes provides information about the degree of methyl substitution [23].
Methylene Carbon-Hydrogen Stretching
The limited number of methylene groups in 2,2,4,4,6,8,8-heptamethylnonane results in relatively weak methylene carbon-hydrogen stretching absorptions around 2920-2930 wavenumbers [22] [24]. These bands may be obscured by the more intense methyl carbon-hydrogen stretching modes but can be distinguished through careful spectral analysis [23].
Methyl Carbon-Hydrogen Bending Vibrations
The carbon-hydrogen bending modes of methyl groups appear between 1370-1380 wavenumbers as medium-intensity absorptions [22] [24]. These umbrella-mode vibrations are characteristic of methyl substituents and provide confirmation of the extensive methyl branching in the molecule [25]. The frequency and intensity of these bands correlate with the number and environment of methyl groups [23].
Methylene Scissoring Modes
Methylene scissoring vibrations occur around 1450-1470 wavenumbers and appear as medium-intensity bands in the spectrum [22] [24]. Although 2,2,4,4,6,8,8-heptamethylnonane contains only two methylene groups, these vibrations contribute to the overall spectral pattern and aid in structural confirmation [25].
Carbon-Carbon Stretching Vibrations
The extensive carbon-carbon framework of 2,2,4,4,6,8,8-heptamethylnonane produces multiple weak to medium-intensity absorptions between 800-1300 wavenumbers [22] [24]. These stretching modes, combined with carbon-hydrogen bending vibrations, create the characteristic fingerprint region that provides unique identification of the compound [25].
Gas chromatography-mass spectrometry serves as the definitive analytical technique for identification and quantification of 2,2,4,4,6,8,8-heptamethylnonane [27] [28]. The mass spectral fragmentation pattern provides unambiguous structural confirmation and enables detection of trace quantities in complex mixtures [29] [30].
Molecular Ion Characteristics
The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the molecular weight of 2,2,4,4,6,8,8-heptamethylnonane [27] [31]. However, as typical for highly branched alkanes, the molecular ion intensity is very weak due to extensive fragmentation induced by the high degree of substitution [32]. The weak molecular ion reflects the instability of the radical cation formed upon electron impact ionization [30].
Alpha-Cleavage Fragmentation Patterns
The primary fragmentation mechanism involves alpha-cleavage at branching points, producing stable tertiary and quaternary carbocations [30] [32]. Loss of methyl radicals from quaternary carbons generates ions at mass-to-charge ratio 211 (molecular ion minus 15), while loss of larger alkyl fragments produces characteristic fragment ions [33]. The base peak typically appears around mass-to-charge ratio 57-71, corresponding to stable tertiary carbocation fragments [32].
Secondary Fragmentation Processes
Secondary fragmentation produces additional characteristic ions at mass-to-charge ratios 43, 85, and 113 [30] [32]. These fragments result from further cleavage of primary fragment ions and provide structural information about the branching pattern [33]. The fragmentation follows established patterns for branched alkanes, with preferential cleavage at highly substituted carbon centers [32].
Retention Time Analysis
The gas chromatographic retention time of 2,2,4,4,6,8,8-heptamethylnonane reflects its high degree of branching, which reduces intermolecular interactions and results in earlier elution compared to linear isomers [28] [34]. The retention index provides additional confirmation of identity when compared to established databases [29].
Quantitative Analysis Capabilities
Gas chromatography-mass spectrometry enables precise quantification of 2,2,4,4,6,8,8-heptamethylnonane using selective ion monitoring techniques [29] [35]. Selected ions corresponding to characteristic fragment masses provide enhanced sensitivity and selectivity for trace analysis [28]. Internal standard methods using deuterated analogs or structural isomers ensure accurate quantification across a wide concentration range [28].
Matrix Effects and Interference Analysis
The unique fragmentation pattern of 2,2,4,4,6,8,8-heptamethylnonane minimizes interference from other hydrocarbons in complex mixtures [29] [28]. The characteristic base peak and fragment ion ratios provide reliable identification even in the presence of similar branched alkanes [30]. Matrix effects are minimized through appropriate sample preparation and chromatographic separation conditions [35].
Property | Value |
---|---|
Molecular Formula | C₁₆H₃₄ |
Molecular Weight (g/mol) | 226.44 [3] |
CAS Number | 4390-04-9 [1] |
IUPAC Name | 2,2,4,4,6,8,8-heptamethylnonane [3] |
Linear Formula | (CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₂CH₂C(CH₃)₃ [3] |
Density (g/mL) | 0.793 (25°C) [3] |
Boiling Point (°C) | 240 [3] |
Flash Point (°C) | 95-102 [3] |
Refractive Index | 1.4380-1.4400 (20°C, 589 nm) [3] |
Analytical Technique | Key Characteristics | Diagnostic Features |
---|---|---|
¹H Nuclear Magnetic Resonance | Multiple methyl singlets, methylene multiplets [5] | Distinctive splitting patterns from branching [6] |
¹³C Nuclear Magnetic Resonance | 6-8 unique carbon signals [19] | Quaternary carbons at 30-40 ppm [15] |
Fourier-Transform Infrared | Strong carbon-hydrogen stretching at 2850-2970 cm⁻¹ [22] | Characteristic methyl bending at 1370-1380 cm⁻¹ [24] |
Gas Chromatography-Mass Spectrometry | Weak molecular ion at m/z 226 [27] | Base peak at m/z 57-71 from alpha-cleavage [32] |
Acute Toxic;Irritant;Health Hazard